molecular formula C15H12F2O3 B14018146 3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde

3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14018146
M. Wt: 278.25 g/mol
InChI Key: AQYVHVFEVCJENI-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to the biphenyl structure, along with an aldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3’,4’-difluoro-2,5-dimethoxy-[1,1’-biphenyl] with a suitable aldehyde precursor in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms and methoxy groups can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-2,3-dimethoxy-[1,1’-biphenyl]
  • 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]
  • 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-4-methanol

Uniqueness

3’,4’-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the fluorine atoms and methoxy groups, which can significantly influence its chemical reactivity and physical properties. This compound’s unique structure makes it a valuable intermediate in the synthesis of various advanced materials and pharmaceuticals .

Properties

Molecular Formula

C15H12F2O3

Molecular Weight

278.25 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C15H12F2O3/c1-19-14-7-11(15(20-2)6-10(14)8-18)9-3-4-12(16)13(17)5-9/h3-8H,1-2H3

InChI Key

AQYVHVFEVCJENI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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